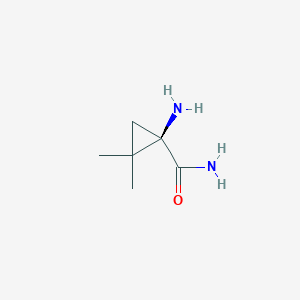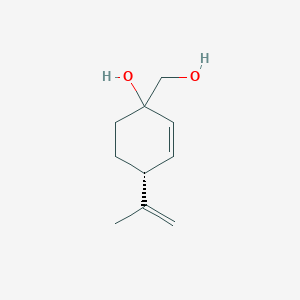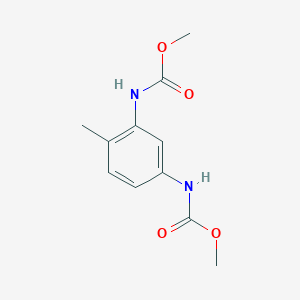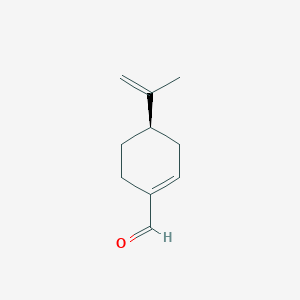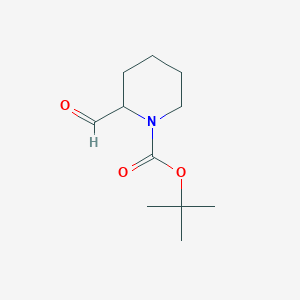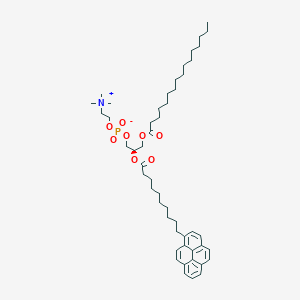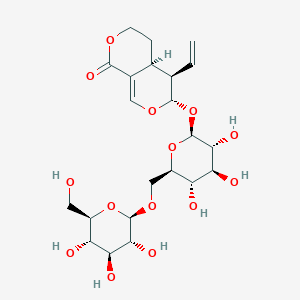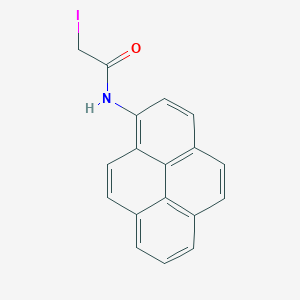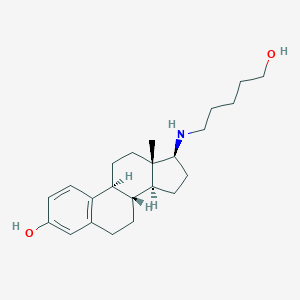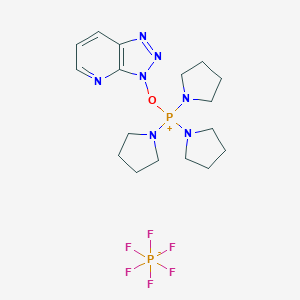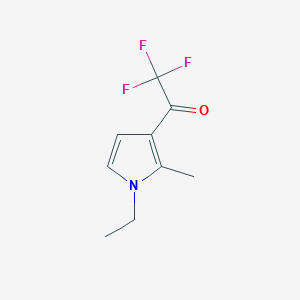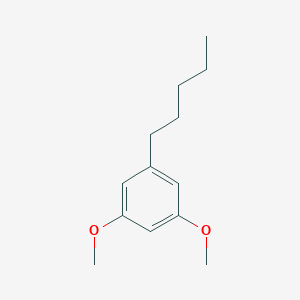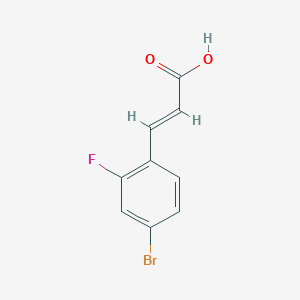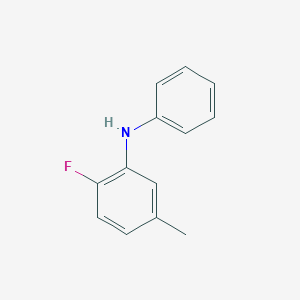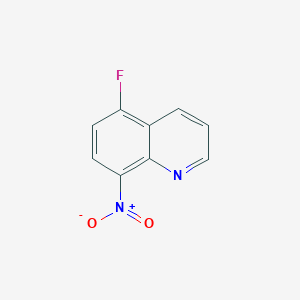
5-Fluoro-8-nitroquinoline
概要
説明
5-Fluoro-8-nitroquinoline is a compound that has been investigated in various research contexts due to its potential applications in medicinal chemistry and materials science. The compound is characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 8-position on the quinoline ring system.
Synthesis Analysis
The synthesis of derivatives of 5-fluoro-8-nitroquinoline has been explored in several studies. One approach involved the synthesis of 5-chloro-6-methoxy-8-nitroquinoline, which was then treated with nucleophilic fluoride sources to introduce the fluorine atom at the desired position . Another study described the total synthesis of the (+/-)-CC-1065 CPI subunit, which is structurally related to 5-fluoro-8-nitroquinoline, starting from commercially available 5-fluoro-2-nitrophenol. The key steps included a Diels-Alder reaction and an intramolecular aryl triflate amidation .
Molecular Structure Analysis
While the specific molecular structure analysis of 5-fluoro-8-nitroquinoline is not detailed in the provided papers, the structural features of related compounds have been elucidated using various techniques. For instance, coordination polymers based on 8-hydroxyquinolinate ligands were synthesized and characterized, revealing structural diversification influenced by metal salts and the position of pyridyl nitrogen .
Chemical Reactions Analysis
The reactivity of compounds related to 5-fluoro-8-nitroquinoline has been studied, demonstrating the potential for various chemical transformations. Cyclocondensation reactions involving 2-fluoro-5-nitrobenzaldehyde and amidines have been shown to yield not only quinazolines but also 3-aminoisoquinolines, depending on the amidine structure . Additionally, a method for preparing 1-substituted 3-nitroquinolin-4(1H)-ones from 2-fluoro-α-nitroacetophenones has been developed, showcasing the versatility of the nitroquinoline scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-8-nitroquinoline and its derivatives are crucial for their potential applications. Although the specific properties of 5-fluoro-8-nitroquinoline are not discussed in the provided papers, related compounds have been shown to exhibit photoluminescent properties. For example, coordination polymers based on 8-hydroxyquinolinate ligands displayed fluorescence emissions and were capable of sensing nitroaromatic molecules through fluorescence quenching .
科学的研究の応用
Antibacterial Properties
5-Fluoro-8-nitroquinoline derivatives demonstrate significant antibacterial activity. For instance, certain synthesized derivatives showed promising activity against S. aureus and other strains, indicating their potential in antibacterial applications (Al-Hiari et al., 2007).
Anticancer Agent
Research comparing the cytotoxicity of various quinoline analogues found 8-hydroxy-5-nitroquinoline to be particularly potent, with its activity enhanced by copper. This compound's properties suggest potential use in treating cancer, as it lacks zinc ionophore activity, which may reduce neurotoxicity (Jiang et al., 2011).
Role in Chemoresistance
A study on oral squamous cell carcinoma revealed that 5-Fluorouracil (5-FU) resistance may be influenced by the NLRP3 inflammasome. Targeting the ROS/NLRP3 inflammasome/IL-1β signaling pathway could enhance the efficacy of 5-FU-based chemotherapy (Feng et al., 2017).
Hypoxia Detection in Tumors
A study involving 6-nitroquinoline demonstrated its conversion to a fluorescent compound under hypoxic conditions. This suggests potential use in detecting hypoxia in tumors, as nitroaryl compounds can act as oxygen sensors (Rajapakse et al., 2013).
Potentially Malignant Lesion Treatment
The effectiveness of 5-fluorouracil in treating potentially malignant lesions in the oral cavity was demonstrated in a mouse model. This finding opens up possibilities for non-surgical treatments of such lesions (Da Costa et al., 2015).
Photochemical Properties
The photochemistry of 8-hydroxy-5-nitroquinoline has been studied for its potential in treating diseases. Understanding its photosensitivity is crucial for its application in medical treatments (Wang et al., 2022).
Synthesis of Antitumor Compounds
Research on the synthesis of tetracyclic fluoroquinolones, which includes 5-fluoro-8-nitroquinoline derivatives, shows potential in developing dual-acting anticancer and antibacterial chemotherapeutics. These compounds exhibited antimicrobial and antiproliferative activity in vitro (Al-Trawneh et al., 2010).
将来の方向性
Fluorinated quinolines like 5-Fluoro-8-nitroquinoline have found applications in various fields including medicine and agriculture . They are also used as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
特性
IUPAC Name |
5-fluoro-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOBTOAOYYTUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164963 | |
| Record name | Quinoline, 5-fluoro-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-8-nitroquinoline | |
CAS RN |
152167-85-6 | |
| Record name | Quinoline, 5-fluoro-8-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152167856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 5-fluoro-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


